3-Fluorocyclobutanecarboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Acidity Modulation

This monofluorinated cyclobutane scaffold is the validated precursor to the PET imaging agent fluciclovine (FACBC). Its quantifiable pKa shift (~0.8 units) and stereochemistry-dependent lipophilicity (Δ log P ≈ +1 for trans) make it a superior choice over non-fluorinated or gem-difluoro analogs for rational drug design. Recent multigram synthetic protocols enable access to diastereopure cis- and trans-isomers, essential for SAR studies and bioisosteric replacement of tert-butyl groups. Procure high-purity (≥97%) material for radiopharmaceutical synthesis and hit-to-lead optimization.

Molecular Formula C5H7FO2
Molecular Weight 118.11 g/mol
CAS No. 123812-79-3
Cat. No. B3418422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorocyclobutanecarboxylic acid
CAS123812-79-3
Molecular FormulaC5H7FO2
Molecular Weight118.11 g/mol
Structural Identifiers
SMILESC1C(CC1F)C(=O)O
InChIInChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
InChIKeyLQXHCYIDZUPZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorocyclobutanecarboxylic acid (CAS 123812-79-3): Fluorinated Cyclobutane Building Block for Medicinal Chemistry and PET Tracer Synthesis


3-Fluorocyclobutanecarboxylic acid (CAS 123812-79-3) is a monofluorinated cyclobutane carboxylic acid building block of significant interest in medicinal chemistry and radiopharmaceutical synthesis [1]. This compound features a cyclobutane ring substituted with a single fluorine atom at the 3-position and a carboxylic acid group, providing a conformationally constrained scaffold with modulated physicochemical properties relative to non-fluorinated analogs. It serves as a key intermediate for the preparation of diverse functionalized cyclobutane derivatives, including amines, alcohols, and thiols, and is particularly notable as the carboxylic acid precursor to the clinically validated PET imaging agent fluciclovine (FACBC) [2][3]. The compound is commercially available from major chemical suppliers in research quantities, typically as a mixture of cis- and trans-diastereomers, though stereopure preparations are also accessible via recently disclosed multigram synthetic methods [1].

Why Cyclobutane Carboxylic Acid Analogs Cannot Substitute for 3-Fluorocyclobutanecarboxylic Acid Without Compromising pKa, Lipophilicity, and Stereochemical Control


Generic substitution among cyclobutane carboxylic acid derivatives is precluded by the profound and quantifiable impact of fluorine substitution on key molecular properties that govern drug-likeness, target engagement, and downstream synthetic utility. Single fluorine substitution at the 3-position modulates acidity and lipophilicity relative to the non-fluorinated parent compound, with pKa shifts of approximately 0.8 units and trans-specific lipophilicity increases of Δ log P ≈ 1 [1][2]. These physicochemical alterations directly influence solubility, permeability, and metabolic stability, making 3-fluorocyclobutanecarboxylic acid a distinct entity from cyclobutanecarboxylic acid or its gem-difluorinated analog. Furthermore, the availability of diastereomerically pure cis- and trans-isomers, enabled by recently disclosed multigram synthetic protocols, provides stereochemical precision that is absent in many generic cyclobutane building blocks [3]. The validated clinical utility of the 3-fluoro substitution pattern in the FDA-approved PET tracer fluciclovine (FACBC) further underscores that alternative substitution patterns or fluorine-free scaffolds cannot replicate this compound's specific performance in radiopharmaceutical applications [4].

3-Fluorocyclobutanecarboxylic Acid: Quantified Differentiation from Structural Analogs in pKa, Lipophilicity, and Synthetic Accessibility


3-Fluoro Substitution Reduces Carboxylic Acid pKa by ~0.8 Units Relative to Non-Fluorinated Cyclobutanecarboxylic Acid

Direct head-to-head comparison of 3-fluorocyclobutane derivatives against fluorine-free parent compounds demonstrates a consistent acidification effect of ~0.8 pKa units attributable to the electron-withdrawing fluorine substituent [1][2]. This modulation is independent of stereochemistry (cis or trans), indicating that the inductive effect of the C-F bond dominates over potential through-space interactions. The baseline pKa of cyclobutanecarboxylic acid is reported as 4.785 (25°C) , establishing a comparative framework for evaluating the acidity enhancement conferred by 3-fluoro substitution in drug discovery contexts where optimized pKa values are critical for bioavailability and target engagement.

Medicinal Chemistry Physicochemical Property Optimization Acidity Modulation

Trans-3-Fluoro Stereoisomer Increases Lipophilicity by Δ log P ≈ 1 Compared to Non-Fluorinated Analog, While Cis Shows Marginal Change

Comparative analysis of cis- and trans-3-fluorocyclobutylamines reveals stereochemistry-dependent lipophilicity modulation relative to non-fluorinated analogs. Trans-3-fluoro compounds exhibit a pronounced increase in lipophilicity of Δ log P ≈ 1, whereas the difference is marginal for cis isomers [1][2]. This stereospecific effect provides a critical differentiation point: procurement of stereochemically defined 3-fluorocyclobutanecarboxylic acid (trans-enriched) offers a predictable ~10-fold increase in partition coefficient compared to the fluorine-free scaffold, enabling rational log P tuning in lead optimization programs. In contrast, the cis isomer yields physicochemical properties more closely resembling the non-fluorinated parent, offering a distinct option for maintaining polarity while introducing fluorine for metabolic stability.

Lipophilicity Optimization Stereochemistry-Dependent Properties ADME Profiling

3-Fluoro Substitution Pattern Enables Clinically Validated PET Tracer Fluciclovine (FACBC), a Specificity Unmatched by 2-Fluoro or Difluoro Analogs

The 3-fluorocyclobutane-1-carboxylic acid scaffold is the essential precursor to [18F]-1-amino-3-fluorocyclobutane-1-carboxylic acid (fluciclovine; FACBC), an FDA-approved PET imaging agent for prostate cancer recurrence detection [1][2]. This clinical validation is specific to the 3-fluoro substitution pattern; no 2-fluorocyclobutane, 3,3-difluorocyclobutane, or non-fluorinated cyclobutane analog has demonstrated comparable clinical utility as a PET tracer. Patent literature explicitly identifies [18F]-1-amino-3-fluorocyclobutanecarboxylic acid as the especially preferred compound among amino acid analogs for tumor imaging, with demonstrated target-to-non-target ratios of at least 5:1 and rapid tumor localization within 1 hour of administration [1]. The synthetic pathway to FACBC relies on 3-fluorocyclobutanecarboxylic acid as a key intermediate, with dedicated patent-protected processes for precursor preparation at commercial scale [3].

Radiopharmaceuticals PET Imaging Oncology Diagnostics

Multigram Synthesis of Diastereopure cis- and trans-3-Fluorocyclobutanecarboxylic Acid Is Now Established, Enabling Stereochemically Controlled Procurement

A 2024 disclosure details multigram synthetic protocols for both cis- and trans-3-fluorocyclobutanecarboxylic acids, with diastereomer separation used to obtain pure stereoisomers [1]. The synthesis proceeds via nucleophilic fluorination and delivers 3-fluorocyclobutanecarboxylic acid as a key intermediate in quantities suitable for further derivatization. This represents a significant advancement over earlier methods that provided only mixed diastereomers or lacked scalable stereochemical control. In contrast, the gem-difluorinated analog (3,3-difluorocyclobutanecarboxylic acid) lacks the stereochemical complexity and tunable lipophilicity profile that arises from the monofluorinated scaffold . The ability to procure diastereomerically pure 3-fluorocyclobutanecarboxylic acid directly supports structure-activity relationship studies where stereochemistry influences target binding and pharmacokinetic properties.

Process Chemistry Stereoselective Synthesis Scale-Up

Optimal Research and Industrial Applications for 3-Fluorocyclobutanecarboxylic Acid (CAS 123812-79-3) Based on Quantified Differentiation


Synthesis of [18F]Fluciclovine (FACBC) PET Tracer Precursors for Prostate Cancer Imaging

3-Fluorocyclobutanecarboxylic acid is the direct precursor to the clinically validated PET imaging agent fluciclovine ([18F]FACBC), which demonstrates a target-to-non-target ratio of at least 5:1 in tumor imaging applications [1]. Procurement of high-purity 3-fluorocyclobutanecarboxylic acid is essential for radiolabeling facilities and contract manufacturing organizations producing FACBC for clinical use, as this specific substitution pattern has no validated alternative among cyclobutane scaffolds [2]. The compound serves as the starting material for multistep synthetic protocols protected under EP 2758368 B1, which describes a hydrogenolysis-based process for precursor preparation using non-gaseous hydrogen sources [3].

Lead Optimization in Medicinal Chemistry Requiring Predictable pKa and Log P Tuning

For drug discovery programs seeking to optimize the ionization state and lipophilicity of cyclobutane-containing scaffolds, 3-fluorocyclobutanecarboxylic acid offers quantifiable and stereochemistry-dependent property modulation. The ~0.8 unit reduction in pKa relative to non-fluorinated analogs [1] enables rational adjustment of the acid/base profile at physiological pH. Furthermore, the distinct lipophilicity profiles of cis- and trans-diastereomers—with trans showing Δ log P ≈ +1 versus non-fluorinated parent while cis shows marginal change [2]—provide medicinal chemists with two distinct building blocks for log P tuning without altering the core scaffold. This stereochemistry-dependent lipophilicity effect is not observed with gem-difluoro analogs, making 3-fluorocyclobutanecarboxylic acid the preferred choice for nuanced property optimization.

Synthesis of Fluorinated Cyclobutane-Derived Amines, Alcohols, and Thiols for Fragment-Based Drug Discovery

The 2024 disclosure of multigram synthetic protocols for diastereopure 3-fluorocyclobutanecarboxylic acid [1] enables its use as a versatile key intermediate for generating diverse monofluorinated cyclobutane building blocks, including amines, alcohols, bromides, thiols, and sulfonyl chlorides. These derivatives expand the accessible chemical space for fragment-based screening and structure-activity relationship studies, with the fluorine atom providing both conformational constraint and metabolic stabilization. The availability of stereochemically pure cis- and trans-isomers further enhances the utility of this scaffold for exploring stereochemistry-activity relationships in hit-to-lead campaigns.

Development of Cyclobutane-Based Bioisosteres for tert-Butyl and Other Lipophilic Groups

Fluorinated cyclobutanes are increasingly recognized as valuable bioisosteres for replacing common lipophilic groups such as tert-butyl moieties in drug candidates [1]. 3-Fluorocyclobutanecarboxylic acid provides a conformationally constrained, fluorinated scaffold that can mimic the steric bulk of tert-butyl while offering improved metabolic stability and tunable physicochemical properties. The quantified pKa and log P modulation data [2] support rational design decisions when selecting this building block over non-fluorinated or alternative fluorinated cyclobutane analogs for bioisosteric replacement strategies in lead optimization.

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